molecular formula C20H20N2O3 B14386643 3-[2-(Morpholin-4-yl)-2-oxoethyl]-2-phenyl-2,3-dihydro-1H-isoindol-1-one CAS No. 88460-32-6

3-[2-(Morpholin-4-yl)-2-oxoethyl]-2-phenyl-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B14386643
CAS No.: 88460-32-6
M. Wt: 336.4 g/mol
InChI Key: BKXVQOYCOAXXJP-UHFFFAOYSA-N
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Description

3-[2-(Morpholin-4-yl)-2-oxoethyl]-2-phenyl-2,3-dihydro-1H-isoindol-1-one is a complex organic compound that belongs to the class of isoindolinones This compound is characterized by the presence of a morpholine ring, a phenyl group, and an isoindolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Morpholin-4-yl)-2-oxoethyl]-2-phenyl-2,3-dihydro-1H-isoindol-1-one typically involves the reaction of isoindolinone derivatives with morpholine and other reagents under specific conditions. One common method involves the use of α-haloacid chlorides and amino alcohols, followed by cyclization and reduction reactions . The reaction conditions often include the use of solvents like hexane and catalysts such as n-butyllithium .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as solid-phase synthesis and transition metal catalysis are employed to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

3-[2-(Morpholin-4-yl)-2-oxoethyl]-2-phenyl-2,3-dihydro-1H-isoindol-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

3-[2-(Morpholin-4-yl)-2-oxoethyl]-2-phenyl-2,3-dihydro-1H-isoindol-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[2-(Morpholin-4-yl)-2-oxoethyl]-2-phenyl-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. It may act on enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(Morpholin-4-yl)-2-oxoethyl]-2-phenyl-2,3-dihydro-1H-isoindol-1-one is unique due to its specific structural features, including the combination of a morpholine ring and an isoindolinone core.

Properties

CAS No.

88460-32-6

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

3-(2-morpholin-4-yl-2-oxoethyl)-2-phenyl-3H-isoindol-1-one

InChI

InChI=1S/C20H20N2O3/c23-19(21-10-12-25-13-11-21)14-18-16-8-4-5-9-17(16)20(24)22(18)15-6-2-1-3-7-15/h1-9,18H,10-14H2

InChI Key

BKXVQOYCOAXXJP-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)CC2C3=CC=CC=C3C(=O)N2C4=CC=CC=C4

Origin of Product

United States

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